LRH-1 modulator-1

LRH-1 agonist EC50 luciferase reporter

LRH-1 modulator-1 (Compound 6N) is a synthetic small-molecule agonist of the orphan nuclear receptor liver receptor homolog-1 (LRH-1, NR5A2). As a member of the hexahydropentalene (6HP) scaffold series, it represents a significant advancement in LRH-1 pharmacology, being the first low nanomolar agonist developed for this challenging target.

Molecular Formula C28H36N2O2S
Molecular Weight 464.7 g/mol
Cat. No. B11937824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLRH-1 modulator-1
Molecular FormulaC28H36N2O2S
Molecular Weight464.7 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(C2(CCC(C2C1)NS(=O)(=O)N)C(=C)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H36N2O2S/c1-3-4-5-8-17-24-20-25-26(30-33(29,31)32)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,30H,2-5,8,17-20H2,1H3,(H2,29,31,32)/t25-,26-,28-/m0/s1
InChIKeyCOQCBADNBTZWQG-NSVAZKTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LRH-1 Modulator-1 (Compound 6N): First-in-Class Low Nanomolar Agonist for Liver Receptor Homolog-1


LRH-1 modulator-1 (Compound 6N) is a synthetic small-molecule agonist of the orphan nuclear receptor liver receptor homolog-1 (LRH-1, NR5A2) [1]. As a member of the hexahydropentalene (6HP) scaffold series, it represents a significant advancement in LRH-1 pharmacology, being the first low nanomolar agonist developed for this challenging target [2]. The compound exhibits a well-defined binding mode deep within the LRH-1 ligand-binding pocket, which is distinct from phospholipid mimetics and other synthetic agonists [3]. Its high potency and unique selectivity profile differentiate it from earlier generation LRH-1 modulators, establishing it as a critical tool compound for probing LRH-1 biology and for therapeutic development in inflammatory and metabolic diseases [1][4].

Why LRH-1 Modulator-1 Cannot Be Substituted with Other In-Class Compounds


The LRH-1 ligand-binding pocket is unusually large and hydrophobic, leading to unpredictable and often divergent binding modes among synthetic ligands [1]. Consequently, LRH-1 modulators with similar chemical cores can exhibit vastly different potency, efficacy, and gene expression profiles, even when they share a common scaffold [2]. For example, the dual agonist RJW100 binds in a distinct orientation and is approximately 100-fold less potent than LRH-1 modulator-1, while the inverse agonists SR1848 and ML179 produce functional repression rather than activation of the receptor [3][4]. These mechanistic and functional differences are not captured by simple ligand class designations, and generic substitution based on target name alone will lead to irreproducible or misleading experimental outcomes [5]. Therefore, procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

LRH-1 Modulator-1: Quantitative Differentiation from Key Comparators


LRH-1 Modulator-1 (6N) Exhibits 100-Fold Higher Potency than the Dual Agonist RJW100

LRH-1 modulator-1 (Compound 6N) activates LRH-1 with an EC50 of 15.7 ± 0.8 nM in a luciferase reporter assay, which is two orders of magnitude more potent than the earlier generation agonist RJW100 (EC50 = 1500 nM) [1]. This represents a 95.6-fold improvement in potency, establishing 6N as the first low-nanomolar agonist for LRH-1 and a significant advancement in the chemical biology of this receptor [2].

LRH-1 agonist EC50 luciferase reporter potency comparison

LRH-1 Modulator-1 Is Selective for LRH-1 Over SF-1, Unlike the Dual Agonist RJW100

LRH-1 modulator-1 (6N) does not exhibit agonist activity at the closely related nuclear receptor steroidogenic factor-1 (SF-1, NR5A1), as confirmed by luciferase reporter assays [1]. In contrast, RJW100 is a potent dual agonist of both LRH-1 (pEC50 = 6.6, EC50 ≈ 251 nM in FRET assay) and SF-1 (pEC50 = 7.5, EC50 ≈ 31.6 nM) [2]. This selective profile allows 6N to dissect LRH-1-specific biology without confounding SF-1-mediated effects, which is critical given the overlapping but distinct physiological roles of these two NR5A family members [3].

LRH-1 selectivity SF-1 nuclear receptor off-target activity

LRH-1 Modulator-1 Induces a Distinct Anti-Inflammatory Cytokine Profile in Intestinal Organoids

In an organoid model of inflammatory bowel disease (IBD), LRH-1 modulator-1 (6N) significantly induces expression of the anti-inflammatory cytokine IL-10 and reduces the pro-inflammatory cytokines IL-1β and TNFα [1]. This functional outcome is linked to the compound's ability to modulate LRH-1-controlled steroidogenic and anti-inflammatory gene expression programs in intestinal epithelial cells . While other LRH-1 agonists like 10CA and the hybrid 6N-10CA also show efficacy in colitis models, 6N's distinct binding mode (deep pocket engagement without pocket-mouth contacts) produces a unique gene expression signature that differs from phospholipid mimetics [2][3].

anti-inflammatory IL-10 intestinal organoids IBD

LRH-1 Modulator-1 Binds Deep in the Ligand-Binding Pocket, Enabling a Unique Allosteric Mechanism

X-ray crystallography reveals that LRH-1 modulator-1 (6N) binds deep within the LRH-1 ligand-binding pocket (PDB 6OQY), engaging specific polar interactions with residues that are not contacted by earlier agonists like RJW100 or GSK8470 [1]. This deep-pocket binding mode locks the hexahydropentalene scaffold in a consistent orientation, stabilizing the active conformation of the receptor and driving high-affinity, high-efficacy activation [2]. In contrast, the phospholipid mimetic 10CA targets residues at the pocket mouth, and the hybrid agonist 6N-10CA combines both binding modes, resulting in distinct allosteric signaling and gene expression outcomes [3]. The unique binding pose of 6N correlates with its exceptional potency and selectivity, providing a structural rationale for its differentiated pharmacology [4].

binding mode X-ray crystallography allostery structure-guided design

High-Value Research Applications for LRH-1 Modulator-1


Selective Probing of LRH-1 Biology Without SF-1 Confounding

LRH-1 modulator-1 is the optimal tool compound for studies requiring specific interrogation of LRH-1 signaling pathways, given its lack of activity at the closely related receptor SF-1 [1]. This selectivity is essential for dissecting LRH-1-specific roles in hepatic metabolism, intestinal inflammation, and cancer biology, where SF-1 crosstalk could otherwise confound interpretation [2]. Researchers investigating LRH-1 target gene regulation in hepatocytes, intestinal epithelial cells, or pancreatic islets should prioritize 6N over dual agonists like RJW100 to ensure clean, interpretable datasets.

High-Potency Agonism for Cellular and In Vivo Efficacy Studies

The low nanomolar potency of LRH-1 modulator-1 (EC50 = 15.7 nM) enables robust receptor activation at concentrations that minimize off-target effects and solubility limitations [1]. This is particularly advantageous for in vivo studies where achieving sufficient target engagement with less potent agonists (e.g., RJW100, EC50 = 1.5 µM) would require impractically high doses [2]. The compound has demonstrated functional efficacy in intestinal organoid models of IBD, establishing its utility for preclinical studies in inflammatory bowel disease [3].

Structure-Guided Lead Optimization and SAR Campaigns

The well-defined X-ray crystal structure of LRH-1 modulator-1 bound to the LRH-1 ligand-binding domain (PDB 6OQY) provides a validated template for structure-based drug design [1]. The deep-pocket binding mode and specific polar interactions identified in this structure have been leveraged to design hybrid agonists (e.g., 6N-10CA) and can guide further optimization of potency, selectivity, and pharmacokinetic properties [2]. Medicinal chemistry teams can use 6N as a benchmark compound for developing next-generation LRH-1 modulators with improved drug-like properties [3].

Anti-Inflammatory Mechanism Studies in Intestinal Biology

LRH-1 modulator-1 has demonstrated clear anti-inflammatory effects in intestinal organoids, inducing IL-10 while suppressing IL-1β and TNFα [1]. This functional profile supports its use in mechanistic studies of LRH-1-mediated immunomodulation in the gut, particularly for investigating the receptor's role in inflammatory bowel disease pathogenesis and resolution [2]. The compound's distinct gene expression signature, relative to pocket-mouth binding agonists like 10CA, makes it a valuable tool for mapping the structure-function relationships of LRH-1-dependent transcriptional programs [3].

Quote Request

Request a Quote for LRH-1 modulator-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.